Demethoxycurcumin-d7
説明
Structure
3D Structure
特性
分子式 |
C20H18O5 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(1E,6E)-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-7-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D |
InChIキー |
HJTVQHVGMGKONQ-MJNFMBQPSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])[2H])[2H])O)[2H] |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Demethoxycurcumin-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Demethoxycurcumin-d7, a deuterated analog of the natural curcuminoid, Demethoxycurcumin. This document details its chemical structure, available physicochemical data, and relevant experimental protocols. Furthermore, it visualizes a key signaling pathway influenced by this class of compounds, offering a valuable resource for researchers in pharmacology, drug discovery, and analytical chemistry.
Chemical Structure and Properties
Demethoxycurcumin is a principal curcuminoid found in turmeric (Curcuma longa) and is structurally similar to curcumin, differing by the absence of one methoxy group on one of its phenyl rings.[1] Its deuterated form, this compound, is a valuable tool in metabolic and pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification.
The chemical structure of Demethoxycurcumin is (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione. The molecular formula for Demethoxycurcumin is C₂₀H₁₈O₅.[1] For this compound, the molecular formula is C₂₀H₁₁D₇O₅, indicating the replacement of seven hydrogen atoms with deuterium.[2][3] Based on the systematic nomenclature "(E,E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione-d7", it is inferred that the seven deuterium atoms are located on the heptadiene central chain of the molecule.
Note: While the precise, experimentally verified locations of the seven deuterium atoms on the heptadiene chain are not explicitly available in the reviewed literature, the provided nomenclature strongly suggests this placement. The following diagram illustrates this inferred structure.
Figure 1: Inferred chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of Demethoxycurcumin and its deuterated analog.
| Property | Demethoxycurcumin | This compound |
| Molecular Formula | C₂₀H₁₈O₅ | C₂₀H₁₁D₇O₅ |
| Molecular Weight | 338.35 g/mol | 345.4 g/mol [2] |
| IUPAC Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione-d7 |
| Synonyms | Curcumin II, Desmethoxycurcumin | Curcumin II-d7, Desmethoxycurcumin-d7 |
| Appearance | Solid | No Data Available |
| Melting Point | 168 °C | No Data Available |
Spectroscopic Data
| Analytical Technique | Ionization Mode | m/z [Fragment] |
| LC-MS/MS | Positive | 339.4 [M+H]⁺, 177.3, 147.2 |
| LC-MS/MS | Negative | 337.3 [M-H]⁻, 216.9, 186.8 |
Data sourced from a high-throughput quantification method of curcuminoids in human plasma.
Experimental Protocols
This section outlines generalized experimental protocols for the synthesis and analysis of deuterated curcuminoids, based on established methodologies for similar compounds.
Synthesis of Deuterated Curcuminoids
The synthesis of deuterated curcuminoids can be achieved through modifications of established methods for curcuminoid synthesis. A common approach involves the condensation of a deuterated β-diketone with appropriate aromatic aldehydes.
Materials:
-
Deuterated acetylacetone (or other suitable β-diketone)
-
Vanillin
-
4-hydroxybenzaldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
n-Butylamine
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Protection of the β-diketone: The deuterated β-diketone is reacted with boron trifluoride etherate in a suitable solvent like dichloromethane to form a stable boron complex. This protects the reactive methylene group.
-
Condensation Reaction: The boron complex is then reacted with a mixture of vanillin and 4-hydroxybenzaldehyde in the presence of a catalyst such as n-butylamine. This reaction is typically carried out in a solvent like ethyl acetate.
-
Hydrolysis: The resulting curcuminoid-boron complex is hydrolyzed to yield the free curcuminoid. This can be achieved by treatment with a mild acid, such as dilute HCl, or by using aqueous methanol.
-
Purification: The crude product is then purified using techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to isolate the desired deuterated demethoxycurcumin.
Analysis by HPLC-MS/MS
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the accurate quantification of this compound, particularly when used as an internal standard.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes can be used.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for Demethoxycurcumin and this compound need to be determined by direct infusion and optimized. For Demethoxycurcumin, transitions such as m/z 339.4 → 177.3 (positive mode) or m/z 337.3 → 216.9 (negative mode) can be monitored. The corresponding transitions for the d7 analog would be shifted by +7 Da.
Sample Preparation (from plasma):
-
Protein Precipitation: Plasma samples are treated with a cold organic solvent like acetonitrile to precipitate proteins.
-
Liquid-Liquid Extraction: Alternatively, a liquid-liquid extraction with a solvent such as ethyl acetate can be performed.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase composition.
-
Centrifugation: The reconstituted sample is centrifuged to remove any particulate matter before injection into the HPLC system.
Biological Activity and Signaling Pathways
Demethoxycurcumin, like other curcuminoids, exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties. Its mechanism of action often involves the modulation of key cellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
A significant body of research indicates that demethoxycurcumin exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of inflammatory responses.
The following diagram illustrates the inhibitory effect of Demethoxycurcumin on the NF-κB and MAPK signaling cascades, which are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS).
Figure 2: Inhibition of NF-κB and MAPK pathways by Demethoxycurcumin.
This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of experimental protocols is recommended. The use of deuterated standards like this compound is crucial for advancing our understanding of the pharmacokinetics and therapeutic potential of natural products.
References
Demethoxycurcumin-d7 physical and chemical properties
An In-depth Technical Guide to Demethoxycurcumin-d7: Physical and Chemical Properties
Introduction
This compound (DMC-d7) is the deuterated form of Demethoxycurcumin (DMC), a natural curcuminoid found in turmeric (Curcuma longa)[1][2]. As one of the three principal curcuminoids, alongside curcumin and bisdemethoxycurcumin, DMC has garnered significant interest in the scientific community for its biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties[2][3][4]. The deuteration of demethoxycurcumin to create DMC-d7 provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological relevance.
Core Physical and Chemical Properties
This compound is a crystalline solid, with its physical and chemical characteristics being largely comparable to its non-deuterated analog. The primary distinction lies in its increased molecular weight due to the incorporation of seven deuterium atoms.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₁D₇O₅ | |
| Molecular Weight | 345.40 g/mol | |
| Appearance | Crystalline solid, orange powder | |
| Melting Point | 168 °C | |
| Purity | ≥98% (by HPLC) | |
| IUPAC Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione-d7 | |
| Synonyms | Curcumin II-d7, Desmethoxycurcumin-d7, Monothis compound | |
| Storage Temperature | -20°C | |
| Stability | Stable for at least 4 years when stored at -20°C. Can be shipped at room temperature. |
Solubility
The solubility of Demethoxycurcumin is crucial for its application in biological assays and formulation development. It exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.
| Solvent | Solubility | Source(s) |
| DMSO | ≥10 mg/mL, 68 mg/mL (200.97 mM) | |
| Dimethylformamide (DMF) | ~14 mg/mL | |
| Ethanol | ~0.5 mg/mL |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
| Technique | Data | Source(s) |
| UV/Vis (in Methanol) | λmax: 254, 421 nm | |
| Mass Spectrometry | [M+H]⁺ ion at m/z 339.1262 (for non-deuterated DMC) | |
| NMR | In DMSO solvent at 298K, exists primarily in the keto-enol tautomer form with ~3% as the β-diketone tautomer. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a standard method for the analysis of curcuminoids.
-
Objective: To separate and quantify Demethoxycurcumin from other curcuminoids.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Nucleosil 100-5C18, 250 mm × 4.0 mm, 5 µm packing).
-
Mobile Phase: A gradient elution is often used. For example, a mixture of acetonitrile and 0.1% phosphoric acid, starting at a ratio of 45:55 and changing to 65:35 over 20 minutes. An isocratic method with methanol (4% v/v) in chloroform has also been described for flash chromatography.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 37.5 °C.
-
Detection Wavelength: 420 nm or 425 nm.
-
Sample Preparation: A stock solution of Demethoxycurcumin is prepared by dissolving the crystalline solid in a suitable organic solvent like DMSO or methanol. The solution should be purged with an inert gas.
Supercritical Fluid Chromatography (SFC) for Separation
SFC is presented as an environmentally friendly and efficient alternative to traditional HPLC for separating curcuminoids.
-
Objective: To achieve rapid separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin from a mixture.
-
Instrumentation: Preparative Supercritical Fluid Chromatography system.
-
Column: Viridis BEH OBD column (250 mm × 19 mm, 5 μm).
-
Mobile Phase: Supercritical CO₂ with 8-15% methanol (containing 10 mM oxalic acid) as a co-solvent.
-
Flow Rate: 80 mL/min.
-
Outcome: This method allows for the separation of the three main curcuminoids within 6.5 minutes, yielding high-purity fractions.
Biological Activity and Signaling Pathways
Demethoxycurcumin exhibits a range of biological effects, often by modulating key cellular signaling pathways. It is known to possess anti-inflammatory, anti-cancer, and antioxidant properties. One of the well-documented mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by Demethoxycurcumin.
Experimental Workflow: Extraction and Purification
The isolation of demethoxycurcumin from its natural source, turmeric, involves extraction followed by chromatographic purification.
Caption: General workflow for the extraction and purification of Demethoxycurcumin.
Stability and Handling
Demethoxycurcumin is more stable than curcumin in physiological media. Studies have shown the stability of curcuminoids follows the order: bisdemethoxycurcumin ≥ demethoxycurcumin ≥ curcumin under the same conditions. For long-term storage, this compound should be kept as a crystalline solid at -20°C, protected from light. Stock solutions, particularly in DMSO, should be stored at -80°C for up to six months or -20°C for one month. The compound is stable enough to be shipped at ambient temperatures. It should be handled as a potentially hazardous material, and appropriate personal protective equipment should be used.
References
- 1. Efficient separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin from turmeric using supercritical fluid chromatography: From analytical to preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound Demethoxycurcumin (FDB011964) - FooDB [foodb.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. Demethoxycurcumin: A naturally occurring curcumin analogue with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium-Labeled vs. Non-Labeled Demethoxycurcumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Demethoxycurcumin (DMC), a principal curcuminoid found in turmeric, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic potential is often hindered by rapid metabolism and subsequent poor bioavailability. One promising strategy to overcome this limitation is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This guide provides a comprehensive technical overview of deuterium-labeled demethoxycurcumin (DMC-d6) in comparison to its non-labeled counterpart. We will delve into the core principles of the kinetic isotope effect, its implications for pharmacokinetics and metabolism, and the potential impact on therapeutic efficacy. This document also includes detailed experimental protocols for synthesis and analysis, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.
While direct comparative pharmacokinetic studies on deuterated demethoxycurcumin are not extensively available in public literature, this guide extrapolates from the well-established principles of deuterium labeling in drug discovery and available data on analogous compounds like deuterated curcumin.
Introduction: The Rationale for Deuterium Labeling
The clinical utility of many promising therapeutic agents is often limited by their pharmacokinetic profiles. Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes, can lead to low systemic exposure and a short duration of action, necessitating higher or more frequent dosing, which in turn can increase the risk of adverse effects.
Deuterium labeling, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool to mitigate these metabolic liabilities. The fundamental principle behind this approach is the kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. This can lead to a significant improvement in the metabolic stability of a drug candidate.
Demethoxycurcumin, like other curcuminoids, is known to undergo extensive metabolism, which contributes to its low oral bioavailability. By selectively introducing deuterium at metabolically vulnerable positions, it is hypothesized that the pharmacokinetic profile and, consequently, the therapeutic efficacy of demethoxycurcumin can be substantially enhanced.
Physicochemical and Pharmacokinetic Properties
Non-Labeled Demethoxycurcumin (DMC)
Demethoxycurcumin is a lipophilic molecule with low aqueous solubility. Following oral administration, it is poorly absorbed from the gastrointestinal tract and undergoes rapid metabolism in the intestine and liver. The primary metabolic pathways include glucuronidation and sulfation of the phenolic hydroxyl groups, as well as reductive metabolism of the α,β-unsaturated ketone moiety. This extensive first-pass metabolism results in very low plasma concentrations of the parent compound.
Deuterium-Labeled Demethoxycurcumin (DMC-d6): A Profile Based on the Kinetic Isotope Effect
Expected Improvements in Pharmacokinetic Parameters:
-
Increased Half-life (t½): A reduced rate of metabolism will lead to a longer persistence of the drug in the systemic circulation.
-
Greater Drug Exposure (AUC): A longer half-life and decreased clearance will result in a higher Area Under the Curve (AUC), indicating greater overall exposure to the active drug.
-
Increased Maximum Concentration (Cmax): Reduced first-pass metabolism can lead to a higher peak plasma concentration.
-
Potential for Lower Dosing: An improved pharmacokinetic profile may allow for the administration of lower or less frequent doses to achieve the desired therapeutic effect.
The following table summarizes the known pharmacokinetic parameters for non-labeled demethoxycurcumin and the anticipated changes upon deuteration.
| Pharmacokinetic Parameter | Non-Labeled Demethoxycurcumin (in rats, intragastric)[1] | Deuterium-Labeled Demethoxycurcumin (Predicted) | Rationale for Predicted Change |
| Cmax (Maximum Concentration) | 0.46 ± 0.09 µg/mL | Increased | Reduced first-pass metabolism due to the kinetic isotope effect. |
| Tmax (Time to Cmax) | 0.14 ± 0.00 h | Potentially delayed | Slower absorption or altered distribution dynamics. |
| AUC (Area Under the Curve) | 1.35 ± 0.36 µg/mL·h | Significantly Increased | Reduced metabolic clearance and longer half-life. |
| t½ (Half-life) | Not explicitly stated, but expected to be short | Significantly Increased | Slower rate of enzymatic degradation. |
| Mean Residence Time (MRT) | 4.05 ± 0.53 h | Increased | Longer persistence in the body before elimination. |
Comparative Biological Activity
The biological activity of a deuterated compound is generally expected to be comparable to its non-deuterated counterpart, as the substitution of hydrogen with deuterium is a very conservative structural modification that typically does not alter the compound's ability to interact with its biological targets. However, in some cases, the enhanced metabolic stability of the deuterated version can lead to a more pronounced or sustained biological effect in vivo.
Studies on deuterated curcuminoids have shown that they retain their antiproliferative activities against cancer cell lines. In some instances, the deuterated analogues exhibited even better growth inhibition compared to the non-deuterated compounds, which could be attributed to their increased stability in the cell culture medium.
The following table presents a summary of the in vitro cytotoxic activity of non-labeled demethoxycurcumin against various cancer cell lines. It is anticipated that deuterated demethoxycurcumin would exhibit similar or potentially enhanced activity in these assays.
| Cell Line | Cancer Type | IC50 of Non-Labeled DMC |
| AGS | Gastric Adenocarcinoma | 32.5 µM[2] |
| SW-620 | Colorectal Adenocarcinoma | Lower than AGS and HepG2[2] |
| HepG2 | Hepatocellular Carcinoma | 115.6 µM[2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Viability decreased in a dose-dependent manner[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Most potent cytotoxic effects among curcuminoids |
| A431 | Skin Squamous Cell Carcinoma | Viability significantly inhibited in a dose-dependent manner |
| HaCaT | Human Keratinocyte | Viability significantly inhibited in a dose-dependent manner |
Signaling Pathways Modulated by Demethoxycurcumin
Demethoxycurcumin has been shown to exert its biological effects through the modulation of multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted therapeutic strategies.
Experimental Protocols
Synthesis of Deuterated Demethoxycurcumin (DMC-d6)
While a specific protocol for the synthesis of deuterated demethoxycurcumin is not widely published, a general method can be adapted from the synthesis of deuterated curcumin. This typically involves the use of deuterated building blocks in a condensation reaction.
Materials:
-
Deuterated vanillin (vanillin-d3, where the methoxy group is -OCD3)
-
p-Hydroxybenzaldehyde
-
Acetylacetone
-
Boric oxide (B2O3)
-
Tributyl borate
-
n-Butylamine
-
Dry ethyl acetate
-
Hydrochloric acid (HCl)
-
Solvents for purification (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Protection of Acetylacetone: A boron-acetylacetone complex is formed by reacting acetylacetone with boric oxide and tributyl borate in dry ethyl acetate. This "paste" protects the active methylene group of acetylacetone.
-
Condensation Reaction: The protected acetylacetone is then reacted with a mixture of deuterated vanillin and p-hydroxybenzaldehyde in the presence of n-butylamine as a catalyst. The reaction is typically stirred at room temperature overnight.
-
Hydrolysis: The resulting boron complex of deuterated demethoxycurcumin is hydrolyzed by the addition of dilute hydrochloric acid with heating.
-
Extraction and Purification: The crude deuterated demethoxycurcumin is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
-
Characterization: The structure and deuterium incorporation of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of deuterated and non-deuterated demethoxycurcumin on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Deuterated and non-deuterated demethoxycurcumin stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of deuterated and non-deuterated demethoxycurcumin (e.g., 0, 1, 10, 20, 50, 100 µM) for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical animal study to compare the pharmacokinetic profiles of deuterated and non-deuterated demethoxycurcumin.
Materials:
-
Male Sprague-Dawley rats or ICR mice
-
Deuterated and non-deuterated demethoxycurcumin formulations for oral administration (e.g., in a suspension with a suitable vehicle)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer a single oral dose of either deuterated or non-deuterated demethoxycurcumin to the animals.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent compound (deuterated and non-deuterated) and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½ for both compounds.
Conclusion and Future Directions
Deuterium labeling represents a promising and scientifically sound strategy to enhance the therapeutic potential of demethoxycurcumin. By leveraging the kinetic isotope effect, it is anticipated that deuterated demethoxycurcumin will exhibit a significantly improved pharmacokinetic profile, characterized by increased metabolic stability, longer half-life, and greater systemic exposure compared to its non-labeled counterpart. This, in turn, may translate to enhanced efficacy in various disease models.
The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into the comparative pharmacology and therapeutic applications of deuterated and non-deuterated demethoxycurcumin. Future studies should focus on direct, head-to-head comparisons of the pharmacokinetic and pharmacodynamic properties of these two compounds in relevant preclinical models. Such data will be crucial for advancing deuterated demethoxycurcumin towards clinical development as a potentially more effective therapeutic agent.
References
- 1. Pharmacokinetics-Driven Evaluation of the Antioxidant Activity of Curcuminoids and Their Major Reduced Metabolites—A Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Metabolism and Anticancer Activity of the Curcumin Analogue, Dimethoxycurcumin | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcumin, the principal curcuminoid found in turmeric, has garnered significant scientific interest due to its pleiotropic therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its clinical translation has been hampered by poor bioavailability, rapid metabolism, and low systemic absorption. Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, has emerged as a promising strategy to overcome these pharmacokinetic limitations. This technical guide provides a comprehensive overview of the primary applications of deuterated curcuminoids in science, with a focus on their role in enhancing metabolic stability, their use as indispensable tools in analytical and metabolic research, and their potential for improved therapeutic efficacy.
Core Applications of Deuterated Curcuminoids
The primary applications of deuterated curcuminoids in scientific research can be broadly categorized into two main areas:
-
Improving Pharmacokinetic Properties: The substitution of hydrogen with deuterium at metabolically labile positions in the curcuminoid structure can significantly slow down its rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), leads to a more stable molecule with a longer biological half-life, increased plasma concentrations, and enhanced overall systemic exposure. This improved pharmacokinetic profile can potentially translate to greater therapeutic efficacy.
-
Analytical and Mechanistic Tools: Deuterated curcuminoids serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their near-identical chemical properties to their non-deuterated counterparts ensure they behave similarly during sample preparation and analysis, while their mass difference allows for precise and accurate quantification. Furthermore, they are invaluable as tracers in metabolic studies to elucidate the biotransformation pathways of curcumin.
Data Presentation: Pharmacokinetic and In Vitro Efficacy Data
Pharmacokinetics of Non-Deuterated Curcumin Formulations
The following table summarizes the pharmacokinetic parameters of various oral formulations of non-deuterated curcumin in rats and humans. It is important to note that the absolute bioavailability of curcumin is generally low.
| Formulation | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Curcumin Suspension | Rat | 250 mg/kg | 28.9 | - | 26.9 | - | [1] |
| Curcumin (Sigma) | Rat | 250 mg/kg | 17.79 | - | - | 3.1 | [2][3] |
| Curcumin (GNC) | Rat | 250 mg/kg | 12.6 | - | - | 0.9 | [2][3] |
| Curcumin (Vitamin Shoppe) | Rat | 250 mg/kg | 9.92 | - | - | 0.6 | |
| Curcumin | Rat | 500 mg/kg (p.o.) | 60 ± 10 | 0.23 | - | ~0.47 | |
| Curcumin | Human | 10 g | 2300 ± 260 | 3.29 ± 0.43 | 35330 ± 3780 | - | |
| Curcumin | Human | 12 g | 1730 ± 190 | 3.29 ± 0.43 | 26570 ± 2970 | - |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and analytical method used.
Projected Pharmacokinetic Improvements with Deuteration
While direct, head-to-head in vivo pharmacokinetic studies comparing deuterated and non-deuterated curcuminoids are not extensively available in the public domain, the expected improvements based on the kinetic isotope effect can be projected. The following table illustrates the anticipated changes in key pharmacokinetic parameters, drawing parallels from studies on other deuterated phenolic compounds like chalcones.
| Parameter | Non-Deuterated Curcuminoid | Expected Change with Deuteration | Rationale |
| Cmax | Variable | Increased | Slower metabolism leads to higher peak plasma concentrations. |
| AUC(0-t) | Low | Significantly Increased | Reduced metabolic clearance results in greater overall drug exposure. |
| t1/2 | Short | Increased | Slower rate of metabolism extends the time the drug remains in the body. |
| Clearance (CL/F) | High | Decreased | The primary benefit of deuteration is the reduction of metabolic clearance. |
In Vitro Antimicrobial Activity of Deuterated Curcumin
Studies have shown that deuteration can enhance the biological activity of curcumin. The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) of curcumin and deuterated curcumin against various microorganisms.
| Microorganism | Curcumin MIC (µg/mL) | Deuterated Curcumin MIC (µg/mL) | Reference |
| Candida albicans | 50 | 6.25 | |
| Aspergillus niger | 50 | 100 | |
| Staphylococcus aureus | 12.5 | 25 | |
| Pseudomonas aeruginosa | 25 | 25 | |
| Escherichia coli | 50 | 50 | |
| Enterococcus faecalis | 50 | 50 |
Experimental Protocols
Synthesis and Purification of Hexadeuterated Curcumin (d6-Curcumin)
This protocol is a synthesized procedure based on established methods for curcuminoid synthesis.
Materials:
-
d3-Vanillin (Vanillin with three deuterium atoms on the methoxy group)
-
Acetylacetone
-
Boric anhydride (B₂O₃)
-
Tributyl borate
-
n-Butylamine
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol mixture)
Procedure:
-
Formation of the Boron Complex:
-
In a round-bottom flask, dissolve boric anhydride (0.5 equivalents) and acetylacetone (1 equivalent) in ethyl acetate.
-
Stir the mixture at 80°C for 30 minutes to form the boron-acetylacetone complex.
-
-
Condensation Reaction:
-
To the reaction mixture, add d3-vanillin (2 equivalents) and tributyl borate (4 equivalents).
-
Continue stirring at 80°C for another 30 minutes.
-
Add a solution of n-butylamine (0.5 equivalents) in ethyl acetate dropwise over 30 minutes.
-
Maintain the reaction at 80°C and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Extraction:
-
After the reaction is complete, cool the mixture and add 1 M HCl.
-
Stir for 1 hour to hydrolyze the boron complex.
-
Extract the crude d6-curcumin into ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from methanol to yield d6-curcumin as a yellow solid.
-
For higher purity, perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of deuterated curcuminoids.
Materials:
-
Deuterated curcuminoid stock solution (e.g., in DMSO)
-
Human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the deuterated curcuminoid from the stock solution to the pre-warmed reaction mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the human liver microsomes.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent deuterated curcuminoid at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
LC-MS/MS Workflow for Quantification using a Deuterated Internal Standard
This workflow describes the use of a deuterated curcuminoid as an internal standard for the accurate quantification of its non-deuterated analog in a biological matrix.
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, cell lysate), add a known amount of the deuterated curcuminoid internal standard.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte and the internal standard using a suitable C18 column and a gradient elution program.
-
Detect the analyte and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the non-deuterated and deuterated curcuminoids.
-
-
Data Processing and Quantification:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Curcumin's Impact on the NF-κB Signaling Pathway
Curcumin is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival. Deuterated curcuminoids can be used to study the metabolic stability of curcumin and its metabolites in the context of NF-κB inhibition, helping to discern whether the parent compound or a metabolite is the primary active agent.
References
Certificate of Analysis: A Technical Guide for Demethoxycurcumin-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methods and data interpretation relevant to the quality assessment of Demethoxycurcumin-d7. While a specific Certificate of Analysis for this compound is not publicly available, this document synthesizes representative data and methodologies from the analysis of Demethoxycurcumin. This information serves as a valuable reference for researchers utilizing the deuterated analog in their studies. This compound is available from commercial suppliers such as MedchemExpress.[1]
Representative Analytical Data
The following tables summarize typical quantitative data for Demethoxycurcumin, which are expected to be comparable for this compound, with the exception of molecular weight.
Table 1: Physical and Chemical Properties
| Property | Specification |
| Chemical Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione-d7 |
| Molecular Formula | C₂₀H₁₁D₇O₅ |
| Molecular Weight | 345.40 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO and Dimethyl Formamide |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Purity (HPLC) | ≥95.0% or ≥98.0% | HPLC-UV |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| UV/Vis Maximum | ~420-425 nm | UV-Vis Spectroscopy |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of Demethoxycurcumin are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is a standard method for determining the purity of Demethoxycurcumin.
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small percentage of an acid like formic or acetic acid to improve peak shape). A typical isocratic mobile phase is a 50:50 (v/v) mixture of acetonitrile and water containing 4% (v/v) glacial acetic acid.[3]
-
Detection Wavelength: 425 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of Demethoxycurcumin reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve.
Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of Demethoxycurcumin. The spectrum of the deuterated analog will show the absence of signals corresponding to the positions of deuterium substitution.
Instrumentation and Conditions:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the ¹H NMR spectrum.
Representative ¹H NMR Data (for non-deuterated Demethoxycurcumin in CDCl₃):
-
δ 3.94 (s, 3H): Methoxy (-OCH₃) protons.
-
δ 5.89 (s, 1H): Enolic proton.
-
δ 6.92 (d): Aromatic protons.
-
δ 7.22 (d): Aromatic protons.
-
δ 7.28 (s): Aromatic protons.
-
δ 7.57 (s): Aromatic protons.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Molecular Weight Confirmation
LC-MS is a powerful technique for confirming the identity and determining the molecular weight of the compound.
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode can be used. In positive ion mode, the protonated molecule [M+H]⁺ is observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
Expected Mass Spectra for this compound:
-
[M+H]⁺: m/z 346.4
-
[M-H]⁻: m/z 344.4
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Common fragmentation of curcuminoids involves cleavage of the heptadienone chain. For Demethoxycurcumin, characteristic fragment ions are observed.
Visualizations
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the analytical quality control of a this compound standard.
Caption: Quality Control Workflow for this compound.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the different analytical techniques and the information they provide.
Caption: Analytical Techniques for this compound Characterization.
References
Demethoxycurcumin: An In-Depth Technical Guide to its Antitumor Properties
Introduction
Demethoxycurcumin (DMC), a naturally occurring analog of curcumin found in the rhizome of Curcuma longa, has garnered significant scientific interest for its potential as an antitumor agent. Exhibiting greater stability and bioavailability compared to curcumin, DMC presents a promising avenue for cancer therapy research and development.[1] This technical guide provides a comprehensive overview of the antitumor properties of demethoxycurcumin, detailing its mechanisms of action, summarizing key quantitative data, providing explicit experimental protocols, and visualizing complex biological pathways. This document is intended for researchers, scientists, and drug development professionals.
Core Antitumor Mechanisms
Demethoxycurcumin exerts its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting metastasis.[1][2] These effects are orchestrated through the modulation of several critical signaling pathways.
1. Induction of Apoptosis
DMC has been shown to induce apoptosis in a wide range of cancer cell lines.[3][4] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway : DMC can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis. The expression of the anti-apoptotic protein Bcl-2 is often downregulated, while the pro-apoptotic protein BAX is upregulated.
-
Extrinsic Pathway : The extrinsic pathway is initiated by the upregulation of Fas ligand (FasL), which binds to its receptor (Fas) and activates caspase-8. Activated caspase-8 then directly activates caspase-3, leading to the execution of apoptosis.
2. Cell Cycle Arrest
Demethoxycurcumin can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. Studies have shown that DMC can induce cell cycle arrest at the G2/M phase. This is often associated with the modulation of cell cycle regulatory proteins.
3. Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. DMC has been demonstrated to inhibit the key processes of metastasis, including cell adhesion, migration, and invasion. This is achieved by downregulating the expression of proteins involved in the degradation of the extracellular matrix, such as matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA).
Key Signaling Pathways Modulated by Demethoxycurcumin
DMC's antitumor activities are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival and is frequently overactive in cancer cells, promoting proliferation and preventing apoptosis. Demethoxycurcumin is a potent inhibitor of the NF-κB pathway. It can suppress the phosphorylation of NF-κB and inhibit its translocation from the cytoplasm to the nucleus, thereby preventing the transcription of NF-κB target genes that promote cancer cell survival and invasion.
2. AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. Demethoxycurcumin has been identified as an activator of AMPK. By activating AMPK, DMC inhibits the mTOR pathway, leading to a reduction in protein synthesis and cell proliferation. This mechanism is particularly relevant in triple-negative breast cancer.
Quantitative Data
The cytotoxic and antitumor efficacy of demethoxycurcumin has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Cytotoxic Activity (IC50) of Demethoxycurcumin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| GBM 8401 | Human Brain Malignant Glioma | 22.71 | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 | |
| SW-620 | Colorectal Adenocarcinoma | 42.9 | |
| AGS | Gastric Adenocarcinoma | 52.1 | |
| HepG2 | Hepatocellular Carcinoma | 115.6 | |
| LN229 | Human Glioma | 24.54 | |
| NCI-H460 | Human Lung Cancer | ~35 (effective concentration) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent cytotoxicity, specific IC50 not stated |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Table 2: In Vivo Antitumor Efficacy of Demethoxycurcumin
| Cancer Model | Animal Model | Dosage and Administration | Outcome | Citation |
| Human Cervical Cancer (HeLa) Xenograft | Nude Mice | 30 mg/kg and 50 mg/kg, intraperitoneally every 2 days | Significant reduction in tumor weight and volume. | |
| Human Brain Glioblastoma (GBM 8401/luc2) Xenograft | Nude Mice | 30 mg/kg and 60 mg/kg, oral gavage for 21 days | Significant decrease in tumor volume; higher dose showed greater inhibition. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antitumor properties of demethoxycurcumin.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Demethoxycurcumin (DMC) stock solution (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DMC in complete medium. Remove the overnight culture medium and add 100 µL of the various concentrations of DMC (e.g., 0, 1, 10, 20, 50, 100 µM). Include a vehicle control with the same concentration of DMSO as the highest DMC concentration. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the DMC concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells seeded in a 6-well plate
-
Demethoxycurcumin
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of DMC (e.g., 0, 10, 20 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Western Blotting
This technique is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.
-
Materials:
-
DMC-treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel for separation.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows.
References
- 1. Demethoxycurcumin: A naturally occurring curcumin analogue with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of demethoxycurcumin on the viability and apoptosis of skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Demethoxycurcumin-d7 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxycurcumin, a principal curcuminoid found in turmeric (Curcuma longa), is a subject of growing interest in pharmaceutical and nutraceutical research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Accurate quantification of demethoxycurcumin in biological matrices is crucial for pharmacokinetic, metabolic, and bioavailability studies. The use of a stable isotope-labeled internal standard, such as Demethoxycurcumin-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2]
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of demethoxycurcumin in biological samples using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of an LC-MS/MS method for the simultaneous quantification of curcuminoids, including demethoxycurcumin, using this compound as an internal standard. The data is based on a validated method for the analysis of human plasma, urine, and feces.[3]
Table 1: Linearity and Lower Limit of Quantification (LLOQ) [3]
| Analyte | Matrix | Linearity Range (nM) | LLOQ (nM) |
| Demethoxycurcumin | Plasma | 2 - 400 | 2 |
| Urine | 2 - 400 | 2 | |
| Feces | 2 - 400 | 1 |
Table 2: Recovery of Demethoxycurcumin [3]
| Analyte | Matrix | Recovery (%) |
| Demethoxycurcumin | Plasma | 97.1 ± 3.7 |
| Urine | 57.1 ± 9.3 | |
| Feces | 99.4 ± 16.2 |
Experimental Protocols
This section details the methodology for the sample preparation and LC-MS/MS analysis of demethoxycurcumin using this compound as an internal standard. The protocol is adapted from a validated method for the analysis of curcuminoids in human plasma, urine, and feces.
Preparation of Stock and Working Solutions
-
Demethoxycurcumin Stock Solution (1 mg/mL): Accurately weigh 1 mg of demethoxycurcumin and dissolve it in 1 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of demethoxycurcumin by serial dilution of the stock solution with methanol to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (plasma, urine, or homogenized feces) in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.
-
Vortex the sample for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Total Run Time | 15 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Temperature | 400°C |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Demethoxycurcumin | 339.1 | 147.1 |
| This compound | 346.1 | 147.1 |
Note: The product ion for this compound is inferred to be the same as the unlabeled compound as the deuterium atoms are on the methoxy-phenyl group which is lost in the common fragmentation pathway.
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of demethoxycurcumin.
Signaling Pathway of Demethoxycurcumin
Demethoxycurcumin has been shown to exert its biological effects through the modulation of several key signaling pathways. A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: Demethoxycurcumin signaling pathways.
References
Application Note & Protocol: Quantification of Demethoxycurcumin in Human Plasma using Demethoxycurcumin-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of demethoxycurcumin in human plasma samples. The protocol employs a stable isotope-labeled internal standard, demethoxycurcumin-d7, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of demethoxycurcumin in a biological matrix.
Introduction
Demethoxycurcumin is one of the three major curcuminoids found in turmeric (Curcuma longa).[1][2] Like curcumin, it possesses various pharmacological activities, including anti-inflammatory and antioxidant effects.[1] Accurate quantification of demethoxycurcumin in plasma is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects. This protocol provides a detailed procedure for the analysis of demethoxycurcumin in human plasma, validated to meet the requirements of regulated bioanalysis.
Experimental
Materials and Reagents
-
Demethoxycurcumin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
A suitable HPLC column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of demethoxycurcumin and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C, protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions of demethoxycurcumin by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a working internal standard (IS) solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As required for optimal separation |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Demethoxycurcumin: To be determinedthis compound: To be determined |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
Note: The exact MRM transitions, collision energies, and cone voltages should be optimized for the specific instrument being used.
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of demethoxycurcumin. A linear range of 2-1000 ng/mL is typically achievable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluated to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of demethoxycurcumin in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.
Results
The following tables represent typical data that should be generated during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Demethoxycurcumin | 2 - 1000 | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 50 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Stability
| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | 5, 500 | 85 - 115 |
| Bench-top (4 hours) | 5, 500 | 85 - 115 |
| Long-term (-80°C, 30 days) | 5, 500 | 85 - 115 |
Workflow Diagram
Caption: Plasma Sample Preparation Workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of demethoxycurcumin in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, selective, and robust, making it well-suited for pharmacokinetic and other research studies. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data.
References
Application Notes and Protocols for the Preparation of Demethoxycurcumin-d7 Stock Solutions for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of Demethoxycurcumin-d7 stock solutions intended for use as an internal standard in High-Performance Liquid Chromatography (HPLC) analysis.
Introduction
This compound is the deuterated form of Demethoxycurcumin, a curcuminoid found in turmeric. Due to its structural similarity to the analyte and its distinct mass, it is an ideal internal standard for quantitative analysis of Demethoxycurcumin and other curcuminoids by HPLC-MS. Accurate preparation of the stock solution is critical for the reliability and reproducibility of analytical results. These notes provide essential information on the solubility, stability, and handling of this compound, along with a step-by-step protocol for stock solution preparation.
Physicochemical Properties and Solubility
This compound is a crystalline solid. While specific data for the deuterated form is not extensively published, its physicochemical properties are considered to be nearly identical to its non-deuterated counterpart, Demethoxycurcumin.
Table 1: Solubility of Demethoxycurcumin
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL[1] |
| Dimethylformamide (DMF) | ~14 mg/mL |
| Ethanol | ~0.5 mg/mL |
| Acetone | Soluble |
| Methanol | Soluble |
Note: Data is for the non-deuterated Demethoxycurcumin and is expected to be comparable for this compound.
Stability and Storage
Curcuminoids, including Demethoxycurcumin, are known to be unstable under certain conditions. Their stability is influenced by pH, light, and temperature. They are particularly susceptible to degradation in neutral to basic aqueous solutions and are light-sensitive.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| pH | Prepare solutions in acidic or neutral organic solvents. Avoid alkaline conditions. | Curcuminoids degrade rapidly at pH levels above 7. |
| Light | Store solutions in amber vials or protect from light. | Exposure to light can cause photodegradation. |
| Temperature (Solid) | Store at -20°C for long-term stability. | Ensures stability for ≥4 years. |
| Temperature (Solution) | Store stock solutions at -20°C. For working solutions, storage at 2-8°C for short periods is acceptable. | Minimizes degradation in solution. |
| Aqueous Solutions | Not recommended for long-term storage. If necessary, prepare fresh before use. | Prone to precipitation and degradation. |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. This concentration is a common starting point and can be serially diluted to prepare working standards and calibration curve points.
4.1. Materials and Equipment
-
This compound analytical standard
-
HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
4.2. Procedure
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance and transfer it to a 1 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 0.7 mL of HPLC-grade DMSO to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30 seconds to aid dissolution.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear with no visible particles.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DMSO to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C, protected from light.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.
References
Application of Demethoxycurcumin-d7 in DMPK Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Demethoxycurcumin-d7 as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK) studies. The information compiled is essential for the accurate quantification of demethoxycurcumin in biological matrices, a critical step in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Demethoxycurcumin, a key active curcuminoid found in turmeric, has garnered significant interest for its potential therapeutic properties.[1][2][3] However, like other curcuminoids, it suffers from poor bioavailability, making precise quantification in biological samples challenging.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). It effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to robust and reliable pharmacokinetic data.
Core Applications in DMPK
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantitative analysis of demethoxycurcumin in various biological matrices. This is crucial for a range of in vitro and in vivo DMPK studies:
-
In Vitro ADME Assays:
-
Metabolic Stability (Liver Microsomes, Hepatocytes)
-
Cell Permeability (e.g., Caco-2 assays)
-
Plasma Protein Binding
-
Cytochrome P450 (CYP) Inhibition
-
-
In Vivo Pharmacokinetic (PK) Studies:
-
Determination of key PK parameters (Cmax, Tmax, AUC, half-life) in animal models (e.g., rats, mice).
-
Tissue distribution studies.
-
Excretion studies.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices for curcuminoids and can be adapted for specific experimental needs.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of demethoxycurcumin following oral administration.
Workflow for In Vivo Rat Pharmacokinetic Study
Caption: Workflow of a typical in vivo pharmacokinetic study in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be acclimatized for at least three days before the experiment with free access to food and water.
-
Drug Administration: Demethoxycurcumin is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 250 mg/kg). For intravenous studies, the compound is dissolved in a solvent like DMSO.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (internal standard, e.g., 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate at which demethoxycurcumin is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and demethoxycurcumin (e.g., 1 µM).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing this compound as the internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the remaining demethoxycurcumin.
-
Data Analysis: Plot the percentage of remaining demethoxycurcumin against time to determine the half-life (t½) and calculate the in vitro intrinsic clearance.
In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a compound by measuring its transport across a monolayer of human Caco-2 cells.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for an in vitro Caco-2 permeability assay.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
For apical to basolateral (A-B) transport, add demethoxycurcumin (e.g., 10 µM) to the apical side and fresh buffer to the basolateral side.
-
For basolateral to apical (B-A) transport, add the compound to the basolateral side and fresh buffer to the apical side.
-
-
Incubation and Sampling: Incubate for a defined period (e.g., 2 hours) at 37°C. At the end of the incubation, collect samples from the receiver compartment.
-
Sample Analysis: Quantify the concentration of demethoxycurcumin in the collected samples using a validated LC-MS/MS method with this compound as the internal standard.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active transporters.
In Vitro Cytochrome P450 Inhibition Assay
This assay assesses the potential of demethoxycurcumin to inhibit the activity of major CYP450 enzymes, which is important for predicting drug-drug interactions.
Workflow for CYP450 Inhibition Assay
Caption: Workflow for an in vitro cytochrome P450 inhibition assay.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and varying concentrations of demethoxycurcumin.
-
Reaction Initiation: Pre-incubate the mixture and then initiate the reaction by adding NADPH.
-
Reaction Termination: After a specific incubation time, terminate the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an appropriate internal standard.
-
Metabolite Quantification: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Calculate the percentage of inhibition of the CYP enzyme activity at each concentration of demethoxycurcumin and determine the IC50 value (the concentration that causes 50% inhibition).
Quantitative Data Summary
The following tables summarize representative pharmacokinetic and in vitro ADME data for demethoxycurcumin from published studies. Note that these values can vary depending on the experimental conditions.
Table 1: Pharmacokinetic Parameters of Curcuminoids in Mice Tumor Tissue
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-48h) (ng·h/mL) |
| Curcumin (in Curcumin-SLNs) | 250 | 209 | 2285 |
| Curcumin (in Curcuminoids-SLNs) | 138 (equivalent) | 285 | 2811 |
Data from a study investigating nanoparticle formulations of curcuminoids.
Table 2: In Vitro CYP450 Inhibition by Curcuminoids
| Compound | CYP Isoform | IC50 (µM) |
| Curcumin | 1A1/1A2 | < 5 |
| Demethoxycurcumin | 1A1/1A2 | < 5 |
| Bisdemethoxycurcumin | 1A1/1A2 | < 5 |
| Curcumin | 2B1 | 4 |
| Bisdemethoxycurcumin | 2B1 | 2.5 |
IC50 values represent the concentration required for 50% inhibition of enzyme activity.
Signaling Pathways
Demethoxycurcumin has been shown to modulate various signaling pathways, which is relevant to its pharmacological effects.
Inhibition of VSMC Migration Signaling Pathway by Demethoxycurcumin
Caption: Demethoxycurcumin inhibits vascular smooth muscle cell (VSMC) migration.
This pathway illustrates how Demethoxycurcumin can inhibit the migration of vascular smooth muscle cells by downregulating the expression of matrix metalloproteinases (MMP-2/9) through the FAK/PI3K/AKT and PGK1/ERK1/2 signaling pathways. This is a crucial mechanism for its potential therapeutic effects in preventing restenosis after vascular injury.
References
Demethoxycurcumin-d7: Application and Protocols for In-Vitro ADME Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Demethoxycurcumin-d7 in in-vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays. Demethoxycurcumin, a key curcuminoid found in turmeric, is of significant interest for its various biological activities. The deuterated form, this compound, serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily by leveraging the kinetic isotope effect to probe metabolic pathways and acting as an internal standard for bioanalytical assays.
Introduction to Deuteration in ADME Studies
Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen. The replacement of hydrogen with deuterium at specific positions in a drug molecule can significantly alter its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This "metabolic switching" can lead to a more favorable pharmacokinetic profile, including increased metabolic stability and reduced formation of toxic metabolites.
This compound is a deuterated analog of demethoxycurcumin. Its primary applications in in-vitro ADME assays include:
-
Internal Standard: Due to its similar physicochemical properties to the parent compound and its distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, ensuring accurate quantification of demethoxycurcumin in complex biological matrices.
-
Metabolic Stability Assessment: Comparing the metabolic stability of demethoxycurcumin with this compound in systems like human liver microsomes can elucidate the sites of metabolism and the impact of deuteration on the compound's intrinsic clearance.
-
Transporter Interaction Studies: Investigating the interaction of this compound with efflux transporters like P-glycoprotein (P-gp) can help understand if deuteration affects its substrate or inhibitor potential.
Quantitative Data Summary
While specific quantitative ADME data for this compound is not extensively available in public literature, the following table summarizes relevant data for the non-deuterated demethoxycurcumin and provides expected outcomes for the deuterated analog based on the principles of the kinetic isotope effect.
| Assay | Analyte | Key Parameter | Value | Expected Outcome for this compound |
| P-glycoprotein Inhibition | Demethoxycurcumin | IC50 | 1.56 ± 0.13 µM[1] | Similar IC50 value is expected as the interaction is less likely to involve C-H bond cleavage at the deuterated positions. |
| Metabolic Stability | Demethoxycurcumin | Half-life (t½) | Data not available | Increased half-life compared to the non-deuterated form if the deuterated positions are sites of primary metabolism. |
| Permeability | Demethoxycurcumin | Papp (A→B) | Data not available | Similar apparent permeability is expected as passive diffusion is primarily governed by physicochemical properties other than mass. |
Experimental Protocols
Detailed methodologies for key in-vitro ADME assays are provided below. These protocols are generalized and can be adapted for the specific needs of the research.
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in-vitro intrinsic clearance (CLint) of this compound compared to its non-deuterated counterpart.
Materials:
-
Demethoxycurcumin and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard (e.g., a structurally related compound not present in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Demethoxycurcumin and this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compounds (e.g., 1 µM) in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the HLM suspension.
-
Add the working solution of the test compound to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer, a model of the intestinal barrier.
Materials:
-
This compound
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure the formation of tight junctions.
-
Perform a Lucifer yellow permeability assay. Monolayers with low Lucifer yellow leakage are considered intact.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B→A) (for efflux assessment):
-
Follow the same procedure as above, but add the test compound to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the collected samples by a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on P-gp mediated efflux.
Materials:
-
This compound
-
A cell line overexpressing P-gp (e.g., MDCK-MDR1 or Caco-2)
-
A fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)
-
A known P-gp inhibitor as a positive control (e.g., Verapamil)
-
HBSS or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.
-
-
Incubation with Inhibitors:
-
Prepare serial dilutions of this compound and the positive control (Verapamil) in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the different concentrations of the test compounds and the positive control to the wells. Include a vehicle control (e.g., DMSO in HBSS).
-
-
Addition of P-gp Substrate:
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells at a final concentration below its Km for P-gp.
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes), protected from light.
-
-
Measurement of Intracellular Fluorescence:
-
After incubation, wash the cells with ice-cold HBSS to remove the extracellular substrate and inhibitors.
-
Add a lysis buffer to the cells and measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a valuable tool for in-vitro ADME studies. Its use as an internal standard is crucial for the accurate quantification of demethoxycurcumin in biological samples. Furthermore, comparative studies with its non-deuterated analog in metabolic stability and transporter interaction assays can provide significant insights into the metabolic pathways of demethoxycurcumin and the potential benefits of deuteration for improving its pharmacokinetic properties. The protocols provided herein offer a framework for researchers to design and execute robust in-vitro ADME experiments using this compound.
References
Application Notes and Protocols for the Extraction of Demethoxycurcumin-d7
This document provides detailed methodologies for the extraction of Demethoxycurcumin-d7, a deuterated internal standard crucial for the accurate quantification of demethoxycurcumin in biological matrices. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies of curcuminoids. Both a validated Liquid-Liquid Extraction (LLE) method and a representative Solid-Phase Extraction (SPE) protocol are presented to offer flexibility in laboratory workflows.
Method 1: Validated Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a validated HPLC-MS/MS method for the simultaneous analysis of curcuminoids in human plasma, urine, or feces, which specifically utilizes (2E)-demethoxycurcumin-d7 as an internal standard.[1][2]
Experimental Protocol
1. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
2. Internal Standard Spiking:
-
To a 100 µL aliquot of the plasma sample, add the internal standard solution, including this compound.
3. Optional Enzymatic Hydrolysis (for total demethoxycurcumin quantification):
-
For the quantification of both free and conjugated forms of demethoxycurcumin, treat the sample with β-glucuronidase (50 μL of 20 U/μl solution).
-
Vortex the mixture and incubate at 37 °C for 1 hour.
4. Liquid-Liquid Extraction:
-
Add 1 mL of tert-butyl methyl ether (TBME) to the plasma sample.
-
Shake the mixture for 15 minutes at 480 rpm.
-
Centrifuge the sample at 18,213 x g for 1 minute.
5. Supernatant Transfer and Evaporation:
-
Freeze the lower aqueous layer using dry ice-ethanol bath.
-
Decant the upper organic layer (approximately 1 mL) into a new tube.
-
Dry the organic extract under vacuum using a Speedvac at room temperature.
6. Reconstitution:
-
Reconstitute the dried residue in 100 µL of a 60:40 (v/v) methanol:water solution.
-
Vortex the reconstituted sample and sonicate for 5 minutes.
-
Centrifuge at 18,213 x g for 3 minutes.
-
The supernatant is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LLE method for the analysis of demethoxycurcumin in human plasma.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2 nM | [1] |
| Linear Range | 2 - 400 nM | [1] |
| Recovery of related curcuminoids (plasma) | ~97% | [1] |
| Intra-day Precision (CV%) | Within acceptable limits | |
| Inter-day Precision (CV%) | Within acceptable limits |
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction workflow for this compound.
Method 2: Representative Solid-Phase Extraction (SPE) for this compound
While a specific validated SPE method for this compound was not identified in the literature reviewed, a general protocol for curcuminoids using a C18 reversed-phase cartridge can be effectively adapted. This method is based on the principle of retaining the hydrophobic curcuminoids on the C18 sorbent while more polar matrix components are washed away.
Experimental Protocol
1. Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of the this compound internal standard solution.
-
Acidify the sample by adding 100 µL of 0.1% formic acid in water. Acidification helps in the retention of curcuminoids on the reversed-phase sorbent.
-
Vortex the sample for 30 seconds.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry out.
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.
-
A second wash with a slightly stronger organic solvent (e.g., 1 mL of 20% methanol in water with 0.1% formic acid) can be employed for a cleaner extract.
5. Elution:
-
Elute the demethoxycurcumin and this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
6. Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex and centrifuge the reconstituted sample before injection.
SPE Workflow Diagram
Caption: Representative Solid-Phase Extraction workflow for this compound.
Conclusion
The provided protocols offer robust methods for the extraction of this compound from human plasma. The Liquid-Liquid Extraction method is a validated approach that has been successfully applied in pharmacokinetic studies. The Solid-Phase Extraction protocol, while more general, provides a widely used and effective alternative for sample clean-up and concentration prior to LC-MS/MS analysis. The choice of method will depend on the specific requirements of the study, available laboratory equipment, and desired sample throughput. It is recommended to perform a method validation for the chosen protocol within your laboratory to ensure it meets the required performance criteria for your specific application.
References
Troubleshooting & Optimization
Technical Support Center: Demethoxycurcumin-d7 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Demethoxycurcumin-d7 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the deuterium-labeled form of Demethoxycurcumin (DMC), a natural analog of curcumin.[1][2] Like other curcuminoids, this compound is a lipophilic molecule and exhibits poor solubility in aqueous solutions, which can significantly limit its bioavailability and therapeutic efficacy in research and clinical applications.[3][4][5] Understanding and improving its solubility is a critical step for successful formulation, in vitro assays, and preclinical development.
Q2: What are the general strategies to improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These methods, largely adapted from studies on curcumin and its analogs, can be categorized as follows:
-
Solvent Selection: Utilizing organic solvents or co-solvent systems.
-
Physical Methods: Applying heat or sonication.
-
Formulation Strategies:
-
Creating solid dispersions with polymers.
-
Complexation with cyclodextrins.
-
Encapsulation in nanoparticles, liposomes, or micelles.
-
Q3: In which organic solvents is this compound expected to be soluble?
While specific data for this compound is limited, the solubility of its non-deuterated counterpart, Demethoxycurcumin, provides a strong indication. Demethoxycurcumin is soluble in several organic solvents. Based on this, this compound is expected to be soluble in polar aprotic and polar protic solvents.
Troubleshooting Guide
Issue: Low solubility of this compound in aqueous buffers.
Cause: this compound is a hydrophobic molecule with limited ability to form hydrogen bonds with water.
Solutions:
-
Co-Solvent Systems: Introduce a water-miscible organic solvent to your aqueous buffer. Common choices include DMSO, ethanol, and dimethyl formamide (DMF). It is crucial to start with a stock solution of this compound dissolved in an appropriate organic solvent before diluting it in the aqueous medium.
-
pH Adjustment: The solubility of curcuminoids can be influenced by pH. While extensive data for this compound is not available, exploring a mildly alkaline pH might improve solubility, though stability could be compromised.
-
Use of Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Pluronic® F-127 can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous media.
Issue: Precipitation of this compound upon dilution of an organic stock solution into an aqueous medium.
Cause: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound.
Solutions:
-
Optimize Final Solvent Concentration: Determine the minimum percentage of the organic solvent required in the final aqueous solution to keep this compound dissolved. This may require some empirical testing.
-
Heated Dilution: Gently warming the aqueous medium before and during the addition of the this compound stock solution can help improve solubility. Studies have shown that heating a solution of curcumin in water can increase its solubility.
-
Formulation Approaches: For long-term stability and higher concentrations in aqueous media, consider more advanced formulation strategies as detailed in the next section.
Data Presentation: Solubility of Demethoxycurcumin in Organic Solvents
The following table summarizes the approximate solubility of Demethoxycurcumin in various organic solvents. This data can serve as a starting point for selecting an appropriate solvent for this compound.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 | |
| Dimethyl Formamide (DMF) | 14 | |
| Ethanol | 0.5 | |
| Acetone | ~25 | |
| Chloroform | Soluble | |
| Ethyl Acetate | Soluble | |
| Methanol | ~10 | |
| n-Hexane | Sparingly Soluble |
Note: The quantitative data presented are approximations from various sources and may vary depending on the specific experimental conditions such as temperature and purity.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of the compound).
-
Purge the tube with an inert gas to minimize oxidation.
-
Cap the tube tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Improving Aqueous Solubility using Solid Dispersion Technique
Solid dispersion is a technique used to improve the dissolution rate and solubility of poorly water-soluble drugs by dispersing them in a solid carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Pluronic® F-127
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve this compound and the chosen polymer (e.g., Pluronic® F-127 at a 1:3 drug-to-polymer weight ratio) in a suitable volume of ethanol.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Dry the film further under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.
-
The resulting powder can then be dispersed in an aqueous medium for subsequent experiments.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fluoroprobe.com [fluoroprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Demethoxycurcumin: A naturally occurring curcumin analogue with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Improve the Solubility of Curcumin from Turmeric - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve troubleshooting for Demethoxycurcumin-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the preparation and analysis of calibration curves for Demethoxycurcumin-d7.
Troubleshooting Guides
Guide 1: Poor Linearity in Calibration Curve (R² value < 0.99)
A non-linear calibration curve can lead to inaccurate quantification. The following sections detail potential causes and step-by-step solutions.
Potential Cause 1: Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a common cause of non-linearity in LC-MS/MS analysis, particularly in complex biological matrices.[1][2]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Dilution: Dilute the sample to reduce the concentration of matrix components.
-
Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components.[3] Curcuminoids often require an acidic mobile phase for good peak shape and retention.[4]
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
Potential Cause 2: Issues with the Internal Standard (IS)
Problems with the internal standard, this compound, can directly impact the linearity of the calibration curve.
-
Troubleshooting Steps:
-
Verify IS Concentration: Ensure the internal standard is added at a consistent concentration across all calibrants and samples. Inconsistencies in IS concentration can lead to a non-linear response.
-
Assess IS Stability: Deuterated standards are generally stable, but improper storage can lead to degradation. Store this compound in cool, dry, and dark conditions, preferably under an inert gas, to prevent degradation and hydrogen-deuterium exchange.[5]
-
Check for Contamination: Ensure the internal standard stock solution is not contaminated. Prepare a fresh stock solution if contamination is suspected.
-
Potential Cause 3: Detector Saturation
At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing non-linearity.
-
Troubleshooting Steps:
-
Extend the Calibration Range: If saturation is observed at the upper end of the curve, extend the calibration range with lower concentration points.
-
Dilute High-Concentration Samples: Samples expected to have high concentrations of the analyte should be diluted to fall within the linear range of the calibration curve.
-
Guide 2: High Variability at Low Concentrations (LLOQ/LOD Issues)
High variability or poor accuracy at the lower limit of quantification (LLOQ) can compromise the sensitivity of the assay.
Potential Cause 1: Low Signal-to-Noise Ratio (S/N)
A low signal-to-noise ratio can make accurate peak integration difficult, leading to high variability.
-
Troubleshooting Steps:
-
Optimize MS Parameters: Tune the mass spectrometer parameters, such as collision energy and declustering potential, specifically for this compound to maximize signal intensity.
-
Improve Chromatographic Peak Shape: Poor peak shape, such as broad or tailing peaks, can reduce the signal-to-noise ratio. Adjusting the mobile phase composition and gradient can improve peak sharpness.
-
Increase Injection Volume: A larger injection volume can increase the signal intensity. However, be mindful that this can also increase matrix effects.
-
Potential Cause 2: Contamination
Contamination from various sources can introduce interfering peaks or elevate the baseline, affecting the accuracy at low concentrations.
-
Troubleshooting Steps:
-
Solvent and Glassware Purity: Use high-purity solvents and thoroughly clean all glassware to avoid external contamination.
-
Check for Carryover: Inject a blank sample after a high-concentration standard to check for carryover in the autosampler or LC system. Implement a needle wash step if carryover is observed.
-
System Cleaning: If contamination is persistent, clean the ion source and other parts of the mass spectrometer.
-
Potential Cause 3: Analyte Adsorption
Curcuminoids can be susceptible to adsorption to plasticware and glassware, leading to losses, especially at low concentrations.
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Utilize low-binding microcentrifuge tubes and pipette tips.
-
Optimize Sample Diluent: The composition of the sample diluent can influence analyte stability and recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R-squared (R²) value for a calibration curve?
A1: For bioanalytical methods, an R-squared value of ≥ 0.99 is generally considered acceptable. However, the acceptance criteria should also include the accuracy of the back-calculated concentrations of the calibration standards, which should be within ±15% of the nominal value (±20% for the LLOQ).
Q2: My deuterated internal standard (this compound) signal is not consistent across runs. What could be the cause?
A2: Inconsistent signal from a deuterated internal standard can be due to several factors:
-
Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to all samples and standards.
-
Instability: While deuterated standards are generally stable, they can degrade under certain conditions. Ensure proper storage and handling.
-
Ion Suppression/Enhancement: Although deuterated standards co-elute with the analyte and are expected to experience similar matrix effects, significant variations in the matrix composition between samples can still lead to variability in the IS signal.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can also cause signal variability.
Q3: Can the position of the deuterium label on this compound affect the analysis?
A3: Yes, the position of the deuterium label is crucial. The label should be on a part of the molecule that is not susceptible to hydrogen-deuterium exchange. Exchange with protons from the solvent can lead to a decrease in the deuterated signal and an increase in the non-deuterated signal, compromising the accuracy of the assay.
Q4: I am observing peak tailing for this compound. How can I improve the peak shape?
A4: Peak tailing for curcuminoids is a common issue and can often be addressed by:
-
Acidifying the Mobile Phase: The addition of a small amount of acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can improve the peak shape of curcuminoids by suppressing the ionization of silanol groups on the column.
-
Optimizing the Column: Using a column with end-capping can reduce peak tailing.
-
Adjusting the Organic Solvent: The choice and proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can also impact peak shape.
Quantitative Data Summary
| Parameter | Typical Value/Range | Source(s) |
| Linearity (R²) | ≥ 0.99 | General Bioanalytical Guidance |
| Lower Limit of Quantification (LLOQ) | 1-5 nM in plasma, urine, and feces | |
| Linear Range | 2-400 nM | |
| Recovery | Plasma: ~97%, Urine: ~57%, Feces: ~99% | |
| Accuracy of Calibrants | 85-115% (80-120% for LLOQ) | General Bioanalytical Guidance |
Experimental Protocol: Preparation of a Calibration Curve for this compound
This protocol outlines the general steps for preparing a calibration curve for the quantification of an analyte using this compound as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in amber vials to protect from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
-
-
Preparation of Calibration Standards:
-
Spike a known volume of the appropriate biological matrix (e.g., plasma, urine) with the analyte working solutions to create a series of calibration standards at different concentrations.
-
Add a fixed volume of the internal standard working solution to each calibration standard.
-
-
Sample Preparation (Extraction):
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line and the R-squared value.
-
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: Workflow for generating a calibration curve.
References
- 1. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 2. Bioanalytical method by HPLC-FLD for curcumin analysis in supplemented athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Head-to-Head Battle: Demethoxycurcumin-d7 Versus Structural Analogs in Bioanalytical Assay Cross-Validation
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical decision in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as Demethoxycurcumin-d7 for the quantification of Demethoxycurcumin. However, in some instances, a structural analog may be considered. This guide provides an objective comparison of the performance of this compound against a representative structural analog internal standard in the cross-validation of bioanalytical assays for Demethoxycurcumin.
This comparison is based on a comprehensive review of published validation data. We will delve into key performance metrics, present detailed experimental protocols, and visualize the underlying principles of bioanalytical method validation.
Performance Under the Microscope: A Data-Driven Comparison
The decision to use a SIL internal standard over a structural analog is often justified by the superior data quality it can provide. The following tables summarize the validation parameters from two representative bioanalytical methods for Demethoxycurcumin: one employing the deuterated internal standard this compound and the other using a structural analog.
Table 1: Performance of a Bioanalytical Method Using this compound as an Internal Standard
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 2 - 400 nM |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | Plasma | 2 nM |
| Urine | 2 nM | |
| Feces | 1 nM | |
| Accuracy (% Bias) | Intra-day | Within ± 15% |
| Inter-day | Within ± 15% | |
| Precision (% CV) | Intra-day | < 15% |
| Inter-day | < 15% | |
| Recovery | Plasma | 97.1 ± 3.7% |
| Urine | 57.1 ± 9.3% | |
| Feces | 99.4 ± 16.2% | |
| Matrix Effect | Compensated by IS |
Data compiled from a validated HPLC-MS/MS method for the simultaneous analysis of curcuminoids.[1]
Table 2: Performance of a Bioanalytical Method Using a Structural Analog as an Internal Standard
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | |
| Accuracy (% Bias) | Intra-day | -5.8% to 8.2% |
| Inter-day | -4.5% to 7.1% | |
| Precision (% CV) | Intra-day | ≤ 9.8% |
| Inter-day | ≤ 8.5% | |
| Recovery | Not explicitly reported | |
| Matrix Effect | Assessed, but potential for differential effects exists |
Under the Hood: A Look at the Experimental Protocols
The reliability of a bioanalytical assay is intrinsically linked to the meticulous execution of its experimental protocol. Below are the detailed methodologies for the key experiments cited in the performance comparison.
Method 1: LC-MS/MS with this compound Internal Standard
Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard working solution (this compound).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
System: HPLC coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Demethoxycurcumin: Precursor ion > Product ion
-
This compound: Precursor ion+7 > Product ion
-
Method 2: LC-MS/MS with a Structural Analog Internal Standard
Sample Preparation
-
To 100 µL of plasma, add 20 µL of the structural analog internal standard solution.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
System: UHPLC coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of ammonium acetate buffer and methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Demethoxycurcumin: Precursor ion > Product ion
-
Structural Analog IS: Precursor ion > Product ion
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationships in bioanalytical method validation.
References
Performance of Demethoxycurcumin-d7 in LC-MS Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of curcuminoids, the selection of an appropriate internal standard is critical for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of the performance of Demethoxycurcumin-d7 as an internal standard in LC-MS systems, benchmarked against other commonly used standards for the analysis of demethoxycurcumin and other curcuminoids.
Executive Summary
This compound serves as an effective internal standard for the LC-MS/MS quantification of demethoxycurcumin, offering good performance characteristics. This guide presents a compilation of performance data from various validated methods, enabling a direct comparison of key metrics such as limit of quantification, linearity, and recovery. The data indicates that methods employing deuterated internal standards, including this compound, generally provide high accuracy and precision.
Comparative Performance Data
The following tables summarize the performance of different LC-MS/MS methods for the quantification of demethoxycurcumin, including a method where a deuterated analog of demethoxycurcumin was utilized. This allows for an indirect assessment of the expected performance of this compound.
Table 1: Performance Metrics of LC-MS/MS Methods for Demethoxycurcumin Analysis
| Parameter | Method 1 (with Deuterated Demethoxycurcumin Analog) | Method 2 (with Hesperetin as IS) | Method 3 (UPLC-qTOF-MS) |
| Internal Standard (IS) | (2E)-demethoxycurcumin-d7 (for another analyte), (E,E)Bisdemethoxycurcumin-D8 for demethoxycurcumin | Hesperetin | Not specified for demethoxycurcumin |
| Matrix | Human Plasma, Urine, Feces | Human Plasma | Mouse Plasma |
| Lower Limit of Quantification (LLOQ) | 2 nM (Plasma), 2 nM (Urine), 1 nM (Feces) | 2.0 ng/mL | 2.0 ng/mL |
| Linearity Range | 2 - 400 nM | 2.0 - 1000 ng/mL | 2 - 1000 ng/mL |
| Intra-day Precision (%CV) | Not explicitly stated for demethoxycurcumin | ≤20% at LLOQ | -6.72 to +6.34 (% bias) |
| Inter-day Precision (%CV) | Not explicitly stated for demethoxycurcumin | ≤20% at LLOQ | -7.86 to +6.74 (% bias) |
| Intra-day Accuracy | Acceptable variability mentioned | 85% - 110% | -6.72 to +6.34 (% bias) |
| Inter-day Accuracy | Acceptable variability mentioned | 85% - 110% | -7.86 to +6.74 (% bias) |
| Recovery | Not explicitly stated for demethoxycurcumin | Information not available | 91.5% - 94.3% |
Note: The data presented is a compilation from multiple sources to provide a comparative overview. For detailed information, please refer to the original research articles.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols from the cited studies.
Method 1: HPLC-MS/MS with Deuterated Internal Standards
-
Sample Preparation: A liquid-liquid extraction with tert-butyl methyl ether was performed on human plasma, urine, or diluted feces samples. For conjugated forms, enzymatic hydrolysis with β-glucuronidase was carried out.[1]
-
Liquid Chromatography:
-
System: HPLC system.
-
Column: Not specified in the provided abstract.
-
Mobile Phase: A dual gradient of purified H₂O with 0.1% formic acid (A) and 100% MeOH (B).[1]
-
Gradient: Started at 50:50 (A:B), increased to 95% B in 3.0 min, held for 6 min, and returned to 50:50 in 0.2 min.[1]
-
Flow Rate: 200 μL/min.[1]
-
Injection Volume: 50 μL.[1]
-
Total Run Time: 15 min.
-
-
Mass Spectrometry:
-
System: MS/MS detector.
-
Quantification: Peak areas were used for quantification. The internal standard method was employed, with each compound having its own deuterated stable isotope-labeled analog, except for demethoxycurcumin which used (E,E)Bisdemethoxycurcumin-D8.
-
Method 2: HPLC-MS/MS with Hesperetin as Internal Standard
-
Sample Preparation: Human plasma samples were mixed with an internal standard solution and extracted with ethyl acetate from an acidified phosphate saline buffer. The supernatant was dried and reconstituted in the mobile phase.
-
Liquid Chromatography:
-
System: Shimadzu HPLC system.
-
Column: BetaBasic-8 column (2.1 mm × 50 mm, 5 μm) with a guard column.
-
Mobile Phase: 50% acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 25 μL.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer with API electrospray.
-
Ionization Mode: Negative ion mode.
-
Monitored Transition (m/z): Demethoxycurcumin 337.3/216.9.
-
Method 3: UPLC-qTOF-MS Analysis
-
Sample Preparation: Solid-phase extraction (SPE) was used to extract the analytes from diluted mouse plasma.
-
Liquid Chromatography:
-
System: UPLC system.
-
Column: Reverse phase C18 column.
-
Mobile Phase: Acetonitrile: 5% acetonitrile in water with 0.07% acetic acid (75:25 v/v).
-
Flow Rate: 100 μL/min.
-
Total Run Time: 5 min.
-
-
Mass Spectrometry:
-
System: qTOF-MS/MS.
-
Ionization Mode: Positive ion mode (full scan).
-
Retention Time for Demethoxycurcumin: 2.23 min.
-
Visualizing the Workflow and Comparison
The following diagrams illustrate a typical experimental workflow for LC-MS analysis of demethoxycurcumin and the logical framework for comparing internal standards.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of demethoxycurcumin.
Caption: Logical framework for comparing the performance of different internal standards.
References
A Researcher's Guide to Quantifying Demethoxycurcumin: A Methodological Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. This guide provides a comprehensive comparison of the primary analytical method for demethoxycurcumin, which utilizes Demethoxycurcumin-d7 as an internal standard, against the performance of a hypothetical commercial ELISA kit. While no commercial ELISA kits currently exist for this compound, this comparison serves to highlight the strengths and weaknesses of each methodological approach for the quantification of small molecules like demethoxycurcumin.
This compound is a deuterated form of demethoxycurcumin, designed to be used as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its role is not to be measured against an ELISA kit, but rather to ensure the accuracy and precision of the quantification of non-deuterated demethoxycurcumin in a sample by correcting for variations during sample preparation and analysis.
This guide, therefore, shifts the focus from a direct product-to-product benchmark to a more relevant comparison of the analytical techniques themselves: the "gold standard" LC-MS/MS method versus a typical small-molecule competitive ELISA.
Performance Characteristics: LC-MS/MS vs. Competitive ELISA
The following table summarizes the key performance metrics for the quantification of demethoxycurcumin using a validated LC-MS/MS method compared to the expected performance of a commercial competitive ELISA for a similar small molecule.
| Performance Metric | LC-MS/MS with this compound Internal Standard | Representative Small-Molecule Competitive ELISA |
| Sensitivity (LLOQ) | 1.0 - 5.0 ng/mL[1][2] | 1 - 10 ng/mL (can range from pg/mL to ng/mL)[3] |
| Dynamic Range | 2.0 - 1000 ng/mL (Linear)[1][4] | Typically 2-3 orders of magnitude |
| Precision (Intra-Assay CV%) | < 15% | < 10% |
| Precision (Inter-Assay CV%) | < 15% | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Variable (potential for cross-reactivity with structurally similar molecules) |
| Throughput | Lower (sequential sample analysis) | Higher (typically 96-well plate format) |
| Sample Preparation | More complex (extraction often required) | Simpler (often direct sample application) |
| Cost per Sample | Higher (instrumentation and expertise) | Lower |
| Multiplexing Capability | High (can quantify multiple curcuminoids simultaneously) | Limited (typically single analyte per well) |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry.
Principle:
-
Chromatographic Separation: The sample, spiked with a known concentration of this compound, is injected into a high-performance liquid chromatography (HPLC) system. The demethoxycurcumin and its deuterated internal standard are separated from other components in the sample matrix as they pass through a column.
-
Ionization: The separated compounds are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z). A specific precursor ion for demethoxycurcumin and this compound is selected.
-
Fragmentation and Detection: The selected precursor ions are fragmented, and specific product ions are detected. The ratio of the signal from demethoxycurcumin to the signal from the known amount of this compound is used to calculate the precise concentration of demethoxycurcumin in the original sample.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a common format for detecting and quantifying small molecules.
Principle:
-
Coating: A microplate is coated with a known amount of demethoxycurcumin-protein conjugate.
-
Competition: The sample containing an unknown amount of demethoxycurcumin is added to the wells along with a specific primary antibody. The free demethoxycurcumin in the sample and the coated demethoxycurcumin compete for binding to the limited number of primary antibody binding sites.
-
Washing: The plate is washed to remove any unbound antibodies and sample components.
-
Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a plate reader. The intensity of the signal is inversely proportional to the amount of demethoxycurcumin in the sample; a lower signal indicates a higher concentration of demethoxycurcumin.
Visualizing the Methodologies
Signaling Pathway of Demethoxycurcumin
Demethoxycurcumin, like other curcuminoids, exerts its anti-inflammatory effects in part by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by Demethoxycurcumin.
Comparative Analytical Workflow
The following diagram illustrates the key steps involved in quantifying demethoxycurcumin using LC-MS/MS versus a competitive ELISA.
Caption: A side-by-side comparison of the analytical workflows.
Conclusion
For the quantification of demethoxycurcumin, LC-MS/MS with the use of a deuterated internal standard like this compound is the superior method in terms of specificity, accuracy, and the ability to multiplex. While a competitive ELISA offers advantages in terms of cost, throughput, and ease of use, its performance is generally less robust, with a higher potential for cross-reactivity. The choice of analytical method should be guided by the specific requirements of the research, including the need for high precision and accuracy versus the need for high-throughput screening. For definitive quantitative analysis in drug development and clinical research, LC-MS/MS remains the gold standard.
References
- 1. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Is the Sensitivity Limit of ELISA Assays? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Demethoxycurcumin-d7
This guide provides critical safety and logistical information for the proper disposal of Demethoxycurcumin-d7, tailored for researchers, scientists, and drug development professionals. The following procedures are based on information for closely related curcumin compounds and general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.
Hazard Profile and Safety Precautions
Hazard Classification Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P261, P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P304+P340 |
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. Disposal must be in accordance with all local, regional, national, and international regulations.[2]
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Containment:
-
Solid Waste: Carefully collect any solid this compound waste into a designated, compatible, and clearly labeled hazardous waste container. Avoid generating dust.
-
Liquid Waste: Transfer solutions containing this compound into a leak-proof, compatible chemical waste container. The container should be kept closed except when adding waste.
-
Contaminated Labware: Place all contaminated disposable labware into a designated hazardous waste container.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The accumulation start date
-
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. This can harm the environment and is a regulatory violation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
